molecular formula C11H10BrNO2 B8560244 1-acetyl-6-bromo-3-methyl-3H-indol-2-one

1-acetyl-6-bromo-3-methyl-3H-indol-2-one

Cat. No.: B8560244
M. Wt: 268.11 g/mol
InChI Key: SVCWVZLKVOXSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-6-bromo-3-methyl-3H-indol-2-one (CAS 99365-44-3) is a high-purity synthetic indole derivative designed for pharmaceutical research and development. This compound features a bromine atom at the 6-position of the indole ring, which serves as a versatile handle for further structural elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex molecular architectures . The 1-acetyl group acts as a protective moiety for the indole nitrogen, enhancing stability and directing regioselectivity in subsequent synthetic steps, while the 3-methyl group on the oxindole core influences the steric and electronic properties of the molecule, potentially affecting reaction rates and biological activity . Indole and oxindole scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties . As such, this compound serves as a critical synthetic intermediate for researchers developing novel therapeutic agents, particularly in constructing targeted inhibitors and exploring structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

1-acetyl-6-bromo-3-methyl-3H-indol-2-one

InChI

InChI=1S/C11H10BrNO2/c1-6-9-4-3-8(12)5-10(9)13(7(2)14)11(6)15/h3-6H,1-2H3

InChI Key

SVCWVZLKVOXSLL-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C

Origin of Product

United States

Preparation Methods

Acetic Anhydride-Mediated Acetylation

The most straightforward method involves reacting 6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one with acetic anhydride under reflux conditions. In a representative procedure, 15 g (66.35 mmol) of the indolinone substrate was combined with 70 mL of acetic anhydride and heated at 110°C for 48 hours. After concentration, the crude product was purified via recrystallization from ethanol, yielding 8.8 g (50%) of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one as a light brown solid. Nuclear magnetic resonance (NMR) analysis confirmed the structure, with characteristic signals at δ 2.56 ppm (acetyl methyl group) and δ 1.42 ppm (C3-methyl group).

Optimization Considerations

  • Temperature and Time : Prolonged heating (≥48 hours) at 110°C is necessary to achieve moderate yields, as lower temperatures (e.g., 80°C) result in incomplete acetylation.

  • Solvent Choice : Ethanol is preferred for recrystallization due to its ability to dissolve impurities while sparing the product.

Cyclization of Nitroaryl Ethanone Precursors

Acid-Catalyzed Cyclization

An alternative route involves the cyclization of 1-aryl-2-bromo-2-(2-nitroaryl)ethanones in glacial acetic acid. For example, bromination of 1-aryl-2-(2-nitroaryl)ethanones with bromine in 1,2-dimethoxyethane, followed by heating in acetic acid at 80°C for 6 hours, yields 2-arylisatogens and their 5-bromo derivatives. Although this method primarily targets isatogens, adapting the substrate to include a methyl group at C3 could provide access to this compound.

Mechanistic Insights

  • The reaction proceeds via intramolecular nucleophilic attack of the nitro group on the electrophilic carbonyl carbon, followed by dehydration and bromine incorporation.

  • Yields for analogous cyclizations range from 70–90%, suggesting potential for high efficiency with optimized substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Key Parameters

  • Catalyst System : PdCl₂(dppf)·CH₂Cl₂ (2.5 mol%) provides optimal activity for C–C bond formation.

  • Base Selection : Cs₂CO₃ enhances reaction efficiency by facilitating transmetalation.

Hydrolysis and Rearrangement Pathways

Acidic Hydrolysis of Ester Precursors

Methyl (6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, synthesized via alkylation of 6-bromo-3-methylindolin-2-one with methyl bromoacetate, undergoes hydrolysis in trifluoroacetic acid (TFA) and sulfuric acid at 80°C. This method affords 6-bromo-3-methylindolin-2-one in 97% yield, which can subsequently be acetylated.

Advantages

  • High Yields : Near-quantitative conversion is achievable under acidic conditions.

  • Scalability : The procedure is amenable to multi-gram synthesis without significant yield loss.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Direct Acetylation : Moderate yields (50%) but simple setup.

  • Cyclization : High yields (90% in model systems) but requires specialized precursors.

  • Cross-Coupling : Versatile for structural diversification but involves costly catalysts.

Industrial Applicability

Direct acetylation and acidic hydrolysis are most suitable for large-scale production due to lower reagent costs and operational simplicity. Conversely, cross-coupling methods are reserved for research-scale synthesis of novel analogs .

Mechanism of Action

The mechanism of action of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and acetyl groups play crucial roles in binding to these targets, modulating their activity . The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Indole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No.
1-Acetyl-6-bromo-3-methyl-3H-indol-2-one 1-Acetyl, 3-methyl, 6-bromo C₁₁H₁₀BrNO₂ 276.11 Not Provided
6-Bromo-1,3-dihydro-2H-indol-2-one 6-Bromo, no N-substituents C₈H₆BrNO 212.04 99365-40-9
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate 1-Acetyl, 3-acetate, 5-bromo, 6-chloro C₁₃H₁₀BrClNO₄ 336.58 Not Provided
3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one 6-Methoxy, 1-methyl, 3-bromoalkyl C₁₄H₁₆BrNO₂ 310.19 Not Provided
6-Bromo-3-[(2-chlorophenyl)amino]-2,3-dihydro-1H-indol-2-one 6-Bromo, 3-(2-chlorophenyl)amino C₁₄H₁₀BrClN₂O 337.60 Not Provided

Key Observations :

  • Bromine Position : Bromine at position 6 (target compound) vs. position 5 in 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate . Position 6 bromination may enhance steric effects in planar aromatic systems compared to position 5.
  • In contrast, 6-bromo-1,3-dihydro-2H-indol-2-one lacks N-substituents, reducing steric hindrance .
  • Functional Groups : The 3-methyl group in the target compound may hinder rotational freedom, while the methoxy group in 3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one improves solubility in polar solvents .

Physicochemical Properties

  • Lipophilicity: The acetyl group in the target compound increases logP compared to non-acetylated analogs like 6-bromo-1,3-dihydro-2H-indol-2-one (logP ~2.1 vs.
  • Reactivity : Bromine at position 6 facilitates electrophilic aromatic substitution (e.g., Suzuki coupling), whereas 5-bromo-6-chloro derivatives () may exhibit dual reactivity for sequential functionalization.

Q & A

Q. Table 1: Spectral Data for this compound

TechniqueKey Peaks/ValuesReference
¹H NMR (CDCl₃)δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, CH₃)
HRMS (ESI+)[M+H]⁺ 296.9968 (calc. 296.9972)
IR (KBr)1705 cm⁻¹ (C=O), 655 cm⁻¹ (C-Br)

Q. Table 2: Crystallographic Parameters (Example)

ParameterValueReference
Space GroupP2₁/c
R-factor0.039
C-Br Bond Length1.897 Å

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